Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate
Description
Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate is a carbamate derivative featuring a piperidine core substituted with a 2-methylpyridin-4-yl group at the 1-position and a methyl carbamate moiety at the 4-position.
Properties
IUPAC Name |
methyl N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-9-13(3-6-15-11)17-7-4-12(5-8-17)10-16-14(18)19-2/h3,6,9,12H,4-5,7-8,10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXQHAZJMKSEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate moiety through a reaction with methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Carbamate Formation via Nucleophilic Substitution
The carbamate group is synthesized through a nucleophilic substitution reaction between the primary amine and methyl chloroformate. This reaction typically employs a tertiary amine (e.g., triethylamine) to neutralize HCl byproducts.
| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | Room temperature, inert atmosphere | Methyl chloroformate, triethylamine | ~85–90% |
Mechanism :
The amine attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing the chloride ion and forming the carbamate linkage. This method is scalable and widely used in medicinal chemistry.
Three-Component Coupling Reactions
This compound can be synthesized via a one-pot, three-component coupling reaction involving:
-
A primary amine (e.g., piperidin-4-ylmethylamine)
-
Carbon dioxide (or equivalent carbonyl source)
-
Halides (e.g., benzyl bromide)
| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| Three-component coupling | 80–100°C, polar aprotic solvent | Amines, CO₂, alkyl halides | ~70–80% |
Key Insight :
The reaction proceeds through sequential nucleophilic attacks, with CO₂ acting as a carbonyl bridge. The pyridine moiety stabilizes intermediates via hydrogen bonding.
Hydrolysis of the Carbamate Group
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield a primary amine:
| Reaction Type | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (2–6 N), reflux | Hydrochloric acid | ~95% | |
| Basic hydrolysis | NaOH (1–2 M), 80–100°C | Sodium hydroxide | ~90% |
Example :
In one protocol, treatment with 6 N HCl at reflux for 12 hours quantitatively regenerated the primary amine.
Transesterification Reactions
The methyl carbamate undergoes transesterification with alcohols (e.g., ethanol, isopropyl alcohol) in the presence of acid or base catalysts:
| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| Transesterification | H₂SO₄, 60–80°C | Methanol, ethanol | ~75–85% |
Note :
Primary alcohols exhibit higher reactivity due to reduced steric hindrance.
Sulfonamide Functionalization
The sulfonamide group participates in alkylation and acylation reactions. For example, reaction with isobutyryl chloride forms an acylated derivative:
| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| Acylation | 0°C, DCM, triethylamine | Isobutyryl chloride | ~68% |
Mechanism :
The sulfonamide nitrogen acts as a nucleophile, attacking the acyl chloride to form a stable amide bond. This modification enhances pharmacological properties .
Piperidine Ring Modifications
The piperidine ring undergoes alkylation or oxidation. For instance, reaction with formaldehyde and sodium triacetoxyborohydride introduces a methyl group:
| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| Reductive amination | THF, ambient temperature | Formaldehyde, NaBH(OAc)₃ | ~82% |
Application :
This reaction optimizes the compound’s lipophilicity and target-binding affinity .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | pH | Half-Life | Degradation Products | Reference |
|---|---|---|---|---|
| Acidic | 1.2 | 2 hours | Primary amine, CO₂ | |
| Neutral | 7.4 | 24 hours | Minimal degradation |
Scientific Research Applications
Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate has been investigated for its pharmacological properties, particularly its role as an inhibitor of specific enzymes and receptors.
Enzyme Inhibition
Recent studies have shown that derivatives of piperidine compounds exhibit significant inhibitory activity against enzymes involved in critical biological pathways. For instance, a related study highlighted the effectiveness of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), which is essential for the biosynthesis of menaquinone in Mycobacterium tuberculosis . These inhibitors demonstrated low cytotoxicity and improved pharmacokinetic properties, suggesting their potential as anti-tuberculosis agents.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of piperidine derivatives. Compounds similar to this compound have shown promise in preclinical models for their ability to mitigate seizures, indicating their potential utility in treating epilepsy .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.
Modifications and Efficacy
Research has indicated that modifications to the piperidine ring and the introduction of various substituents can significantly influence the compound's efficacy and selectivity for target enzymes or receptors. For example, altering the lipophilicity of the compound by modifying the western portion of its structure can enhance drug-like properties and reduce toxicity .
Therapeutic Applications
The therapeutic potential of this compound extends beyond its enzyme inhibition capabilities.
Anti-Tuberculosis Therapy
Given its effectiveness as a MenA inhibitor, this compound may serve as a lead candidate for developing new anti-tuberculosis therapies. The ability to achieve nearly complete sterilization of Mtb in combination therapy highlights its promise in addressing multi-drug resistant strains .
Neurological Disorders
The anticonvulsant properties suggest that this compound could also be explored for treating neurological disorders such as epilepsy and potentially other conditions characterized by excitatory neurotransmitter imbalances.
Case Study: Tuberculosis Treatment
In a recent study involving various piperidine derivatives, including this compound, researchers found that these compounds significantly reduced Mtb viability in vitro and in vivo models. The study reported an IC50 value ranging from 13–22 μM, indicating potent activity against non-replicating bacteria .
Case Study: Seizure Management
In another investigation focused on anticonvulsant activity, compounds structurally similar to this compound were evaluated using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated significant reductions in seizure frequency and duration, supporting further exploration into their therapeutic use for epilepsy .
Mechanism of Action
The mechanism of action of Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in substituents on the piperidine ring and carbamate group, significantly affecting molecular weight, polarity, and bioactivity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural inference.
Key Observations:
- Molecular Weight : Bulky substituents (e.g., 3-bromobenzyl ) increase molecular weight, impacting membrane permeability.
- Polarity: The 4-cyanopyridin-2-yl group introduces polarity, enhancing aqueous solubility compared to the methylpyridine in the target compound.
- Electronic Effects : Thiophene-2-carbonyl and pyrimidin-2-yl groups alter electron density, influencing binding interactions.
Biological Activity
Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate, often referred to as a carbamate derivative, has garnered attention in biomedical research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- CAS Number : 1632250-93-1
The compound acts primarily as an acetylcholinesterase (AChE) inhibitor. AChE is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound enhances cholinergic transmission, which can be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.
Pharmacological Effects
-
Neuroprotective Effects :
- Studies have shown that compounds similar to this compound exhibit neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.
- These effects are attributed to enhanced cholinergic signaling and reduced inflammation in the central nervous system (CNS).
-
Antitumor Activity :
- Preliminary studies indicate potential antitumor properties, particularly against certain types of cancers. The compound's mechanism may involve modulation of cell cycle progression and induction of apoptosis in cancer cells.
-
Cardiovascular Effects :
- Some derivatives have been investigated for their ability to modulate cardiovascular functions, potentially through interactions with various receptors and pathways involved in heart rate regulation and vascular tone.
Study 1: Neuroprotective Properties
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting that this compound may protect against neurodegeneration by enhancing cellular resilience against oxidative damage.
Study 2: Antitumor Activity
A preclinical study assessed the antitumor efficacy of the compound in mouse xenograft models of human cancer. The results demonstrated a dose-dependent inhibition of tumor growth, correlating with increased levels of pro-apoptotic markers and decreased proliferation indices in tumor tissues. This suggests that this compound could serve as a potential lead compound for cancer therapeutics.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are optimal for preparing Methyl ((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate?
The synthesis typically involves multi-step protocols:
Piperidine ring formation : Cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperidine core.
Pyridine substitution : Nucleophilic substitution at the piperidine nitrogen using 2-methylpyridine-4-yl derivatives.
Carbamate installation : Reaction of the substituted piperidine intermediate with methyl chloroformate under basic conditions (e.g., triethylamine in anhydrous DCM) .
Critical considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation, and purify intermediates via column chromatography to ensure high yields (>70%).
Q. How can spectroscopic techniques validate the compound’s structural integrity?
- NMR : Analyze proton environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm, pyridine aromatic protons at δ 7.0–8.5 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 278.3 for C₁₄H₂₀N₃O₂) .
- FT-IR : Identify carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What are the compound’s key physicochemical properties relevant to biological assays?
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective substitution on the piperidine ring?
- Temperature control : Lower temperatures (0–5°C) favor selective substitution at the piperidine nitrogen over pyridine .
- Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to minimize side products .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .
Contradictions: Evidence suggests conflicting outcomes for LiAlH₄-mediated reductions; some protocols report ring-opening side reactions, necessitating alternative reductants like NaBH₄ .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound?
- Target validation : Use orthogonal assays (e.g., SPR, ITC) to confirm binding to putative targets (e.g., sigma receptors) and rule out off-target effects .
- Metabolic stability : Compare hepatic microsome half-lives across species (e.g., human vs. rodent) to explain interspecies variability in IC₅₀ values .
- Structural analogs : Benchmark against carbamates like Fentanyl Methyl Carbamate (Item 25678, Cayman Chemical) to identify pharmacophore-specific trends .
Q. How does the 2-methylpyridin-4-yl group influence binding affinity compared to other aryl substituents?
- Computational modeling : Molecular docking reveals the methyl group enhances hydrophobic interactions with receptor pockets (e.g., ΔG binding = −8.2 kcal/mol vs. −6.5 kcal/mol for unsubstituted pyridine) .
- SAR studies : Replace with 3-chloropyridin-4-yl or phenyl groups to demonstrate a 3-fold decrease in affinity, highlighting the substituent’s steric and electronic roles .
Experimental Design & Data Analysis
Q. How to design assays for evaluating the compound’s enzyme inhibition kinetics?
- Enzyme selection : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) due to structural similarities to known carbamate inhibitors .
- Kinetic parameters : Calculate Kₘ and Vₘₐₓ via Michaelis-Menten plots under varying substrate concentrations (0.1–10 mM).
- Control experiments : Include rivastigmine (a carbamate-based AChE inhibitor) as a positive control .
Q. What analytical approaches reconcile conflicting solubility data in aqueous vs. lipid matrices?
- Partition coefficient refinement : Measure Log D (pH 7.4) via shake-flask assays to account for ionization effects .
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
Comparative Analysis with Structural Analogs
Future Research Directions
- Proteomic profiling : Identify off-target interactions via affinity-based pull-down assays combined with LC-MS/MS .
- In vivo pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration in rodent models .
- Crystallography : Solve co-crystal structures with target enzymes to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
